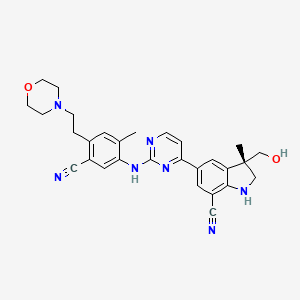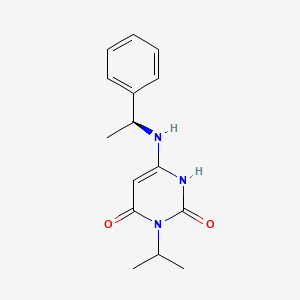
N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LMW-PTP inhibitor I is an inhibitor of low molecular weight phosphotyrosine protein phosphatase A (LMW-PTPA; IC50 = 0.8 µM). It is selective for LMW-PTPA over a panel of 15 protein tyrosine phosphatases but does inhibit LMW-PTPB activity by greater than 50% at 40 µM. LMW-PTP inhibitor I increases insulin-induced insulin receptor phosphorylation in HepG2 cells when used at a concentration of 10 µM. It improves glucose tolerance and decreases fasting plasma insulin levels in a mouse model of diet-induced obesity when administered at a dose of 50 mg/kg per day.
Wissenschaftliche Forschungsanwendungen
Prostate Cancer Treatment
Scientific Field
Application Summary
LMPTP is overexpressed in prostate tumors and plays a critical role in promoting prostate cancer (PCa) growth and bone metastasis . Inhibition of LMPTP has been proposed as a therapeutic strategy for treating PCa .
Methods of Application
The study used CRISPR-Cas9–generated LMPTP knockout C4-2B and MyC-CaP cells to investigate the role of LMPTP in PCa .
Results
PCa cells lacking LMPTP showed reduced glutathione, enhanced activation of eukaryotic initiation factor 2–mediated stress response, and enhanced reactive oxygen species after exposure to taxane drugs . LMPTP inhibition slowed primary and bone metastatic prostate tumor growth in mice .
Treatment of Insulin Resistance
Scientific Field
Application Summary
LMPTP has been recognized as an anti-insulin resistance target in obesity . The study aimed to discover a novel LMPTP inhibitor and evaluate its biological activity against insulin resistance .
Methods of Application
A virtual screening pipeline based on the X-ray co-crystal complex of LMPTP was constructed. Enzyme inhibition assay and cellular bioassay were used to evaluate the activity of screened compounds .
Results
The compound F9 (AN-465/41163730) was identified as a potential LMPTP inhibitor with a Ki value of 21.5 ± 7.3 μM . Cellular bioassay showed F9 could effectively increase the glucose consumption of HepG2 cells as a result of releasing insulin resistance by regulating PI3K-Akt pathway .
Obesity Treatment
Application Summary
LMPTP plays a pivotal role in the development of insulin resistance in obesity . Genetic deletion and pharmacological inhibition of LMPTP in obese mice improved glucose tolerance without affecting body weight .
Methods of Application
The study involved genetic deletion and pharmacological inhibition of LMPTP in obese mice .
Results
The results showed that inhibition of LMPTP improved glucose tolerance in obese mice without affecting body weight .
Reversal of Lipotoxicity
Scientific Field
Application Summary
LMPTP inhibition has been found to reverse palmitate-induced insulin resistance and lipotoxicity .
Methods of Application
The study involved the use of LMPTP inhibitors on cells exposed to palmitate .
Results
LMPTP inhibition increased alternative splicing of X-box binding protein 1 (XBP1), suggesting high endonuclease activity of inositol-requiring enzyme 1 alpha (IRE1α). This provided evidence that LMPTP inhibition reverses palmitate-induced insulin resistance and lipotoxicity .
Eigenschaften
IUPAC Name |
N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O/c1-3-32(4-2)28(33)23-15-13-22(14-16-23)26-21-27(24-11-6-7-12-25(24)30-26)29-17-10-20-31-18-8-5-9-19-31/h6-7,11-16,21H,3-5,8-10,17-20H2,1-2H3,(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISMYRQHGUUMGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
LMPTP inhibitor 1 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

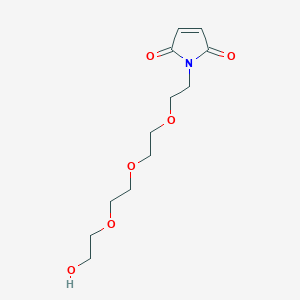
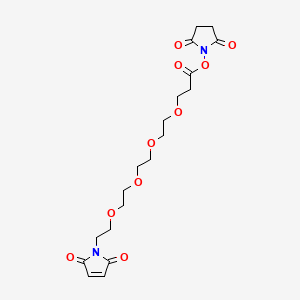
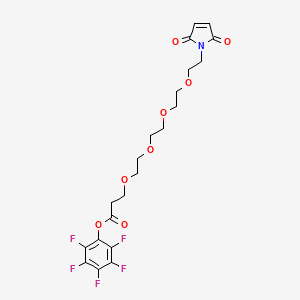
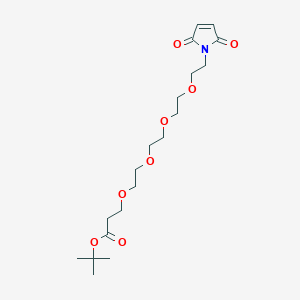
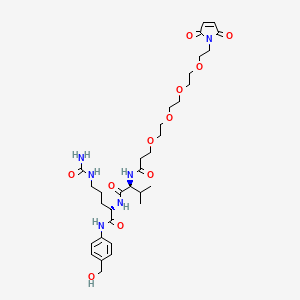
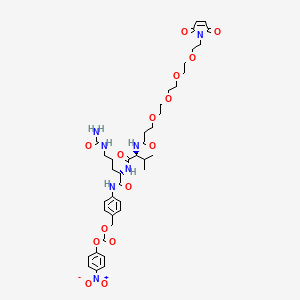
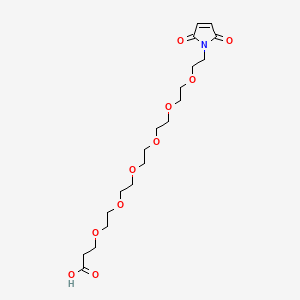


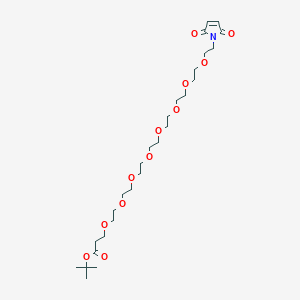
![N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B608858.png)
